N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15271703
Molecular Formula: C24H26N4O4S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N4O4S |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C24H26N4O4S/c1-2-19-8-6-7-16-28(19)33(31,32)21-13-11-18(12-14-21)25-24(30)23-22(29)15-17-27(26-23)20-9-4-3-5-10-20/h3-5,9-15,17,19H,2,6-8,16H2,1H3,(H,25,30) |
| Standard InChI Key | TZUWPSKFAUUCNV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Introduction
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a molecular formula of C24H26N4O4S. This compound is part of a broader class of sulfonamide derivatives, which are known for their diverse pharmacological properties. The presence of a sulfonyl group attached to a piperidine ring suggests potential biological activity, making it an interesting subject for research in medicinal chemistry.
Synthesis and Availability
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves several steps, although detailed synthesis protocols are not readily available in the public domain. This compound is available from suppliers like ChemDiv, where it is offered in various formats, including glass vials and 96-tube racks, facilitating its use in screening and research applications .
Availability Formats:
| Format | Description |
|---|---|
| Glass Vials | 4ml Glass Vials VWR #97047-678 |
| 96-tube Racks | Matrix #4247 96-well 1.4ml sealed with capmats, empty cols 1 & 12, 100uL of 10mM |
Biological Activity and Potential Applications
While specific biological activities of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide are not well-documented, compounds with similar structural features, such as sulfonamide derivatives, often exhibit a range of pharmacological properties. These can include antimicrobial, anti-inflammatory, and anticancer activities, depending on their ability to interact with specific biological targets.
Potential Biological Activities:
-
Antimicrobial Activity: Potential interaction with microbial enzymes or receptors.
-
Anti-inflammatory Activity: Possible modulation of inflammatory pathways.
-
Anticancer Activity: Interaction with cancer-related enzymes or receptors.
Future Research Directions:
-
In-depth Synthesis Studies: Detailed synthesis protocols and optimization.
-
Biological Activity Screening: Comprehensive screening for antimicrobial, anti-inflammatory, and anticancer activities.
-
Mechanism of Action Studies: Investigation into how the compound interacts with biological targets.
Given the limited availability of specific data on this compound, future studies should focus on elucidating its chemical properties, biological activities, and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume